molecular formula C48H63N5O9 B10784216 methyl (1R,9R,10S,11R,12R,19R)-11-[2-(dimethylamino)acetyl]oxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

methyl (1R,9R,10S,11R,12R,19R)-11-[2-(dimethylamino)acetyl]oxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Cat. No.: B10784216
M. Wt: 854.0 g/mol
InChI Key: YNSIUGHLISOIRQ-SWSODSCOSA-N
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Description

Vinglycinate sulfate is a derivative of vinblastine, a vinca alkaloid originally isolated from the periwinkle plant, Vinca rosea. This compound has shown significant potential in the treatment of various malignant diseases, including Hodgkin’s disease, lymphosarcoma, bronchogenic carcinoma, and chondrosarcoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vinglycinate sulfate is synthesized through the chemical modification of vinblastineThe most active ester derivative, desacetyl vinblastine 4-(N, N-dimethylglycinate) sulfate, is selected for further evaluation .

Industrial Production Methods

The industrial production of vinglycinate sulfate involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized to ensure high yield and purity of the final product. The production methods are designed to be scalable and cost-effective, making the compound accessible for clinical use .

Chemical Reactions Analysis

Types of Reactions

Vinglycinate sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of vinglycinate sulfate, each with unique chemical properties and potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

Vinglycinate sulfate exerts its effects by inhibiting the polymerization of tubulin, a protein that is essential for cell division. By binding to tubulin, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death). This mechanism is similar to that of other vinca alkaloids, but vinglycinate sulfate has shown a unique selectivity and reduced toxicity compared to its parent compound, vinblastine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Vinglycinate Sulfate

Vinglycinate sulfate stands out due to its unique chemical structure, which confers a higher selectivity and reduced toxicity compared to other vinca alkaloids. This makes it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C48H63N5O9

Molecular Weight

854.0 g/mol

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-[2-(dimethylamino)acetyl]oxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C48H63N5O9/c1-9-44(57)24-29-25-47(42(55)60-7,38-31(16-20-52(26-29)28-44)30-14-11-12-15-34(30)49-38)33-22-32-35(23-36(33)59-6)51(5)40-46(32)18-21-53-19-13-17-45(10-2,39(46)53)41(48(40,58)43(56)61-8)62-37(54)27-50(3)4/h11-15,17,22-23,29,39-41,49,57-58H,9-10,16,18-21,24-28H2,1-8H3/t29-,39+,40-,41-,44+,45-,46-,47+,48+/m1/s1

InChI Key

YNSIUGHLISOIRQ-SWSODSCOSA-N

Isomeric SMILES

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O

Origin of Product

United States

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